2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-ethyl aniline with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as p-toluenesulfonic acid or Lewis acids like FeCl3 are often employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different physicochemical properties .
Scientific Research Applications
2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-1,4-dihydroquinolin-4-one
- 2-Ethyl-8-fluoro-3-methyl-1,4-dihydroquinolin-4-one
Uniqueness
2-Ethyl-8-methyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethyl and methyl groups at specific positions on the quinoline ring can enhance its interaction with biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-ethyl-8-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO/c1-3-9-7-11(14)10-6-4-5-8(2)12(10)13-9/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
BDSPFCKNLFKGFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C2=CC=CC(=C2N1)C |
Origin of Product |
United States |
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